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molecular formula C9H12N2O3 B6322198 3-(3-Amino-4-nitrophenyl)-1-propanol CAS No. 849235-84-3

3-(3-Amino-4-nitrophenyl)-1-propanol

Cat. No. B6322198
M. Wt: 196.20 g/mol
InChI Key: HLUABOUHLBVAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868205B2

Procedure details

A solution of aldehyde 80 (253 mg, 1.3 mmol) in tetrahydrofurane (1 mL) and propan-2-ol (2 mL) was treated with solid sodium borohydride (175 mg, 4.6 mmol) and stirred at −5° C. for 15 min. Acetone (5 mL) was added, stirred at the same temperature for 10 min and then diluted with ethyl acetate (100 mL), washed with 5% KHSO4 in water, then saturated NaHCO3 and finally with water, dried (MgSO4), and used for the next step without further purification.
Name
aldehyde
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:11][CH2:12][CH:13]=[O:14])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[BH4-].[Na+].CC(C)=O>O1CCCC1.CC(O)C.C(OCC)(=O)C>[NH2:1][C:2]1[CH:3]=[C:4]([CH2:11][CH2:12][CH2:13][OH:14])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
aldehyde
Quantity
253 mg
Type
reactant
Smiles
NC=1C=C(C=CC1[N+](=O)[O-])CCC=O
Name
Quantity
175 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred at −5° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at the same temperature for 10 min
Duration
10 min
WASH
Type
WASH
Details
washed with 5% KHSO4 in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated NaHCO3 and finally with water, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
used for the next step without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC=1C=C(C=CC1[N+](=O)[O-])CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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